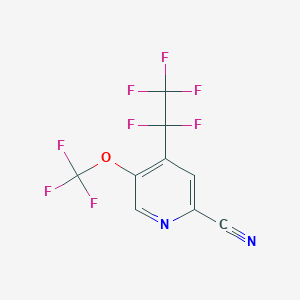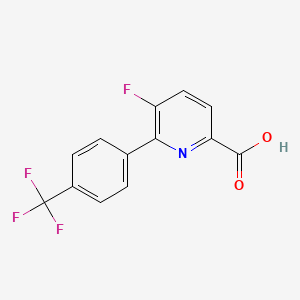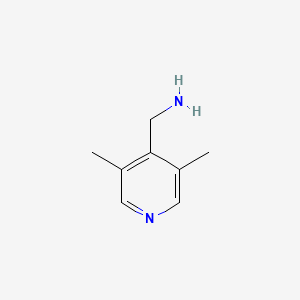
2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)-: is a chemical compound with the molecular formula C8H3F8N2O It is characterized by the presence of a pyridine ring substituted with a carbonitrile group, a pentafluoroethyl group, and a trifluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives that are functionalized with appropriate substituents.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the carbonitrile group reduced to an amine.
Substitution: Substituted products with different nucleophiles replacing the fluorine atoms.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It can be incorporated into polymers to impart unique properties such as increased thermal stability and chemical resistance.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions due to its unique chemical structure.
Medicine:
Drug Development:
Industry:
Agricultural Chemicals: The compound can be used in the synthesis of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards the targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
- 2-Pyridinecarbonitrile, 4-(trifluoromethyl)-5-(trifluoromethoxy)-
- 2-Pyridinecarbonitrile, 4-(1,1,2,2-tetrafluoroethyl)-5-(trifluoromethoxy)-
- 2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(methoxy)-
Uniqueness: The uniqueness of 2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)- lies in the combination of its substituents. The presence of both pentafluoroethyl and trifluoromethoxy groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1408279-60-6 |
|---|---|
Formule moléculaire |
C9H2F8N2O |
Poids moléculaire |
306.11 g/mol |
Nom IUPAC |
4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H2F8N2O/c10-7(11,8(12,13)14)5-1-4(2-18)19-3-6(5)20-9(15,16)17/h1,3H |
Clé InChI |
UFEPGFHJWYRTGO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=C1C(C(F)(F)F)(F)F)OC(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12076650.png)
![4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)
![4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile](/img/structure/B12076662.png)







![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)


![(7,13-Diacetyloxy-2,10,12-trihydroxy-5,9,17,17-tetramethyl-8-oxo-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl) 3-benzamido-2-hydroxy-3-phenylpropanoate](/img/structure/B12076713.png)
